4-Methoxy-2-tosylisoindoline
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Overview
Description
4-Methoxy-2-tosylisoindoline is a chemical compound that belongs to the class of isoindoline derivatives Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring The presence of a methoxy group at the fourth position and a tosyl group at the second position makes this compound unique
Mechanism of Action
Target of Action
4-Methoxy-2-tosylisoindoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives, in general, are known to interact with their targets and induce changes that lead to various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways . For example, some indole derivatives have been found to promote the biosynthesis of 4-methoxy indolyl-3-methyl glucosinolate (4MI3G) in Arabidopsis under mild osmotic stress conditions
Pharmacokinetics
It has been suggested that this compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-tosylisoindoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and tosyl chloride.
Formation of Intermediate: The 4-methoxyaniline undergoes a reaction with tosyl chloride in the presence of a base, such as pyridine, to form the tosylated intermediate.
Cyclization: The tosylated intermediate is then subjected to cyclization under acidic or basic conditions to form the isoindoline ring structure.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance the reaction rate and selectivity.
Solvents: Selection of suitable solvents to dissolve reactants and intermediates.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-tosylisoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The methoxy and tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the methoxy or tosyl groups.
Scientific Research Applications
4-Methoxy-2-tosylisoindoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
4-Methoxy-2-iodoisoindoline: Similar structure but with an iodine atom instead of a tosyl group.
4-Methoxy-2-methylisoindoline: Similar structure but with a methyl group instead of a tosyl group.
4-Methoxy-2-chloroisoindoline: Similar structure but with a chlorine atom instead of a tosyl group.
Uniqueness: 4-Methoxy-2-tosylisoindoline is unique due to the presence of both methoxy and tosyl groups, which impart distinct chemical properties. The tosyl group is a good leaving group, making the compound highly reactive in substitution reactions. The methoxy group can participate in various chemical transformations, adding to the versatility of the compound.
Properties
IUPAC Name |
4-methoxy-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-6-8-14(9-7-12)21(18,19)17-10-13-4-3-5-16(20-2)15(13)11-17/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZKAVFZTPKEOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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